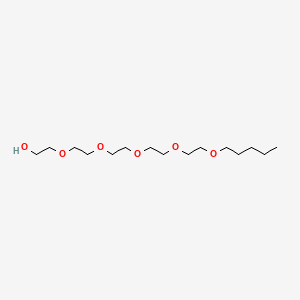
3,6,9,12,15-Pentaoxaeicosan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12,15-Pentaoxaeicosan-1-OL is an organic compound with the molecular formula C15H32O6. It belongs to the class of polyethylene glycols, which are oligomers or polymers of ethylene oxide. This compound is known for its unique structure, which includes multiple ether linkages, making it a versatile molecule in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-Pentaoxaeicosan-1-OL typically involves the stepwise addition of ethylene oxide to a suitable alcohol precursor. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Catalysts such as potassium hydroxide or sodium hydroxide are often used to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are meticulously controlled. The process includes the purification of the final product through distillation or crystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9,12,15-Pentaoxaeicosan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: The ether linkages in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted ethers.
Wissenschaftliche Forschungsanwendungen
3,6,9,12,15-Pentaoxaeicosan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of membrane proteins and lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of 3,6,9,12,15-Pentaoxaeicosan-1-OL involves its interaction with various molecular targets. It can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function. The compound’s multiple ether linkages allow it to interact with lipid bilayers, making it useful in membrane studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6,9,12,15-Pentaoxaheptadecan-1-OL: Similar structure but with a shorter carbon chain.
3,6,9,12,15-Pentaoxanonadecan-1-OL: Another similar compound with a different carbon chain length.
Uniqueness
3,6,9,12,15-Pentaoxaeicosan-1-OL is unique due to its specific chain length and the number of ether linkages, which provide it with distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific solubility and interaction characteristics .
Eigenschaften
CAS-Nummer |
86674-96-6 |
|---|---|
Molekularformel |
C15H32O6 |
Molekulargewicht |
308.41 g/mol |
IUPAC-Name |
2-[2-[2-[2-(2-pentoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C15H32O6/c1-2-3-4-6-17-8-10-19-12-14-21-15-13-20-11-9-18-7-5-16/h16H,2-15H2,1H3 |
InChI-Schlüssel |
CHFJFGVAPWOVGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


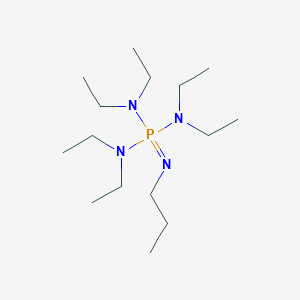

![2-Butanone, 4-[(4-chlorophenyl)amino]-](/img/structure/B14415105.png)
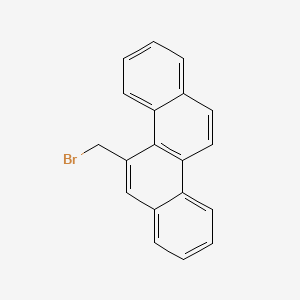
![2-[(Naphthalen-2-yl)oxy]-5-nitropyridine](/img/structure/B14415113.png)



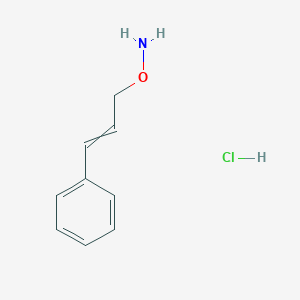

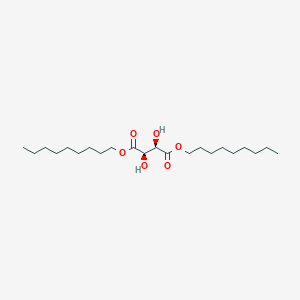

![1,1',1''-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14415156.png)
![N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea](/img/structure/B14415167.png)
